molecular formula C16H26N2O3S B2551924 4-methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-81-6

4-methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2551924
CAS No.: 953141-81-6
M. Wt: 326.46
InChI Key: QDYLSRAQRCJFSE-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Key steps may include:

  • Bromination: The initial benzene ring is brominated to introduce a bromo group at the desired position.

  • Nucleophilic Substitution: The bromo group is then substituted with a methoxy group using methanol in the presence of a base.

  • Piperidine Derivative Formation: The piperidine ring is formed through a cyclization reaction, followed by methylation to introduce the methyl group at the nitrogen atom.

  • Final Coupling: The benzenesulfonamide group is introduced through a coupling reaction with the appropriate sulfonamide reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for substitution.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 4-Methoxy-3,5-dimethylbenzenesulfonamide: Lacks the piperidine derivative.

  • N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.

These differences highlight the uniqueness of 4-methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide and its potential for diverse applications.

Biological Activity

4-Methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, with CAS number 953141-81-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a methoxy group, dimethyl substituents, and a piperidine moiety. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

The molecular formula of this compound is C16_{16}H26_{26}N2_2O3_3S, with a molecular weight of 326.5 g/mol. The structural features of this compound suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Biological Activity Overview

Research into the biological activities of sulfonamide derivatives like this compound has indicated several promising areas:

  • Antiviral Activity : Sulfonamides have been studied for their antiviral properties. For instance, derivatives similar to the target compound have shown efficacy against viruses such as Hepatitis B Virus (HBV) by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .
  • Anticancer Potential : Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. For example, studies on related compounds indicated their ability to induce apoptosis in breast cancer cells (MDA-MB-231), suggesting that the target compound may possess similar anticancer properties .
  • Anti-inflammatory Effects : Other sulfonamide derivatives have shown anti-inflammatory activity through inhibition of pro-inflammatory cytokines and modulation of immune responses. This activity can be attributed to their ability to interfere with specific signaling pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntiviralInhibition of HBV replicationIncreases A3G levels
AnticancerInduces apoptosis in cancer cellsModulates cell cycle and enhances caspase activity
Anti-inflammatoryReduces pro-inflammatory cytokinesInterferes with signaling pathways

Case Study: Antiviral Efficacy Against HBV

A study evaluating the antiviral efficacy of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), a derivative related to the target compound, demonstrated significant inhibition of HBV replication in vitro. The compound was tested on HepG2.2.15 cells, revealing an IC50_{50} value that indicates effective viral suppression at low concentrations . This suggests that structural similarities may confer comparable antiviral properties to this compound.

Case Study: Anticancer Activity

In another study focusing on compounds containing the 1H-pyrazole scaffold, several derivatives exhibited potent anticancer activity against MDA-MB-231 cells. The compounds were shown to induce morphological changes and increase caspase-3 activity significantly at concentrations as low as 1 μM . This highlights the potential for similar mechanisms in the target compound.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12-9-15(10-13(2)16(12)21-4)22(19,20)17-11-14-5-7-18(3)8-6-14/h9-10,14,17H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYLSRAQRCJFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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